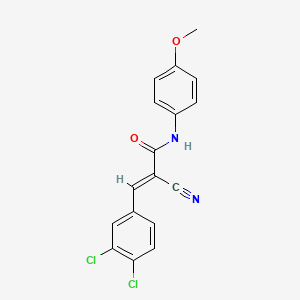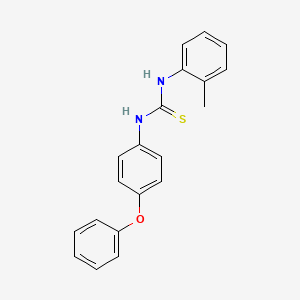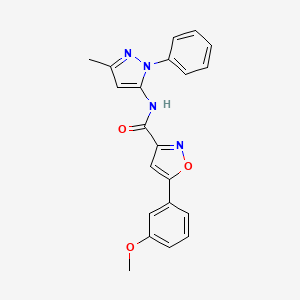
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-tumor effects.
作用机制
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of JAK2, which plays a critical role in cytokine signaling. JAK2 is activated by cytokine receptors and phosphorylates downstream signaling molecules, including signal transducers and activators of transcription (STATs). Inhibition of JAK2 by 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide prevents phosphorylation of STATs and downstream signaling, leading to inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activation of JAK2 and downstream signaling molecules, including STATs.
实验室实验的优点和局限性
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory and anti-tumor effects in a variety of cell types and animal models. However, there are also limitations to its use. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have off-target effects on other signaling pathways, which may complicate interpretation of results. Additionally, 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of new targets for 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide and other JAK2 inhibitors. Finally, there is a need for more studies to investigate the potential therapeutic applications of 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide in a variety of diseases, including cancer and inflammatory diseases.
合成方法
The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide involves a series of chemical reactions. The starting material, 3,4-dichloroaniline, is reacted with potassium hydroxide and carbon disulfide to form 3,4-dichlorothiophenol. This compound is then reacted with 4-methoxybenzylamine to form 3,4-dichloro-N-(4-methoxybenzyl)thiophen-2-amine. The final step involves the reaction of this compound with acryloyl chloride and potassium cyanide to form 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide.
科学研究应用
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been widely used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a critical role in cytokine signaling and is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of JAK2 signaling has been implicated in a number of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects in a variety of cell types and animal models. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has also been used to study the role of JAK2 in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-14-5-3-13(4-6-14)21-17(22)12(10-20)8-11-2-7-15(18)16(19)9-11/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWGBXBQGAHFQO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)


![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)

![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)


![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)
![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)